3-Fluoro-1-nitropropane
Overview
Description
3-Fluoro-1-nitropropane is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a colorless liquid with a molecular formula of C3H6FNO2 and a molecular weight of 109.09 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-nitropropane typically involves the nitration of fluoropropane. This process can be carried out using various nitrating agents under controlled conditions to ensure the selective formation of the desired nitro compound. One common method involves the use of nitric acid in the presence of a catalyst to facilitate the nitration reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process in a microstructured flow reactor. This method integrates heating, evaporation of reactants, the reaction channel, and the quenching and cooling of the product mixture, all within a single reactor plate .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluoropropane derivatives.
Scientific Research Applications
3-Fluoro-1-nitropropane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-1-nitropropane involves its interaction with specific molecular targets and pathways. The nitro group can undergo biotransformation in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of metabolic pathways .
Comparison with Similar Compounds
1-Nitropropane: A nitroalkane with similar chemical properties but lacks the fluorine atom.
2-Nitropropane: Another nitroalkane isomer with different structural and reactivity characteristics.
Nitromethane and Nitroethane: Smaller nitroalkanes with distinct chemical behaviors.
Uniqueness: 3-Fluoro-1-nitropropane is unique due to the presence of both a nitro group and a fluorine atom. This combination imparts distinct chemical reactivity and biological activity compared to other nitroalkanes. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-fluoro-3-nitropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLREOOVLIJFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196757 | |
Record name | Propane, 3-fluoro-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-24-8 | |
Record name | Propane, 3-fluoro-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 3-fluoro-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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